molecular formula C13H18N2 B3291746 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] CAS No. 873056-19-0

2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline]

Cat. No.: B3291746
CAS No.: 873056-19-0
M. Wt: 202.3 g/mol
InChI Key: FSTIODXRTNXFHE-UHFFFAOYSA-N
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Description

2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] (CAS Number: 1588441-25-1) is a spirocyclic compound of high interest in medicinal chemistry and drug discovery research. This molecule features a unique structure that combines a piperidine ring spiro-fused to a dihydroquinoline system, making it a privileged scaffold for the development of novel biologically active compounds . While specific biological data for this exact molecule is limited in public literature, its core structure is recognized as a key motif in pharmaceutical research. Spirocyclic piperidine scaffolds, in general, are known to exhibit distinct three-dimensional profiles and are frequently explored for their ability to interact with a variety of biological targets . For instance, closely related spiro-isoquinolino-piperidine derivatives have been synthesized and investigated as potent phosphodiesterase-5 (PDE5) inhibitors, demonstrating the potential of this structural class in areas such as cardiovascular and erectile dysfunction research . The incorporation of the spiro center introduces structural rigidity, which can be advantageous in optimizing binding affinity and selectivity during lead compound optimization . Researchers value this compound as a versatile chemical building block for library synthesis, structure-activity relationship (SAR) studies, and as a precursor for developing new therapeutic agents. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2,3-dihydro-1H-quinoline-4,4'-piperidine]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12-11(3-1)13(7-10-15-12)5-8-14-9-6-13/h1-4,14-15H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTIODXRTNXFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 2 ,3 Dihydro 1 H Spiro Piperidine 4,4 Quinoline and Its Analogs

Retrosynthetic Analysis of the 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] Core

A logical retrosynthetic analysis of the 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] core structure suggests several key bond disconnections that lead to plausible starting materials. The central spirocyclic linkage is the most apparent point for disconnection. A primary strategy involves breaking the C-C bond formed during the cyclization of the quinoline (B57606) ring. This leads back to an intermediate N-allyl aniline (B41778) derivative attached to a piperidine (B6355638) ring. This intermediate can be further simplified by disconnecting the allyl group and the aniline from the piperidine core.

An alternative disconnection can be envisioned through an intramolecular Friedel-Crafts-type reaction. researchgate.net In this approach, the key bond formation is between the aromatic ring of the aniline moiety and a reactive group attached to the piperidine ring. This retrosynthetic path simplifies the spiro compound into a substituted piperidine precursor bearing an aniline derivative with an alkene or other electrophilic functionality, which can be readily prepared from simpler starting materials like 1-benzyl-4-piperidone and an appropriate aniline. researchgate.net

Multicomponent Reaction Approaches to Spiro[piperidine-quinoline] Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecular architectures in a single, efficient step. orientjchem.org These reactions are particularly well-suited for generating libraries of structurally diverse compounds, such as the spiro[piperidine-quinoline] scaffold. beilstein-journals.org

One-Pot Three-Component Reactions

Three-component reactions (3CRs) are a cornerstone of MCRs, offering a convergent approach to complex molecules from simple, readily available starting materials. A variety of 3CRs have been developed for the synthesis of spiro-fused quinoline derivatives. For example, functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines] have been efficiently prepared through a piperidine-promoted three-component reaction of 8-hydroxyquinoline, isatins, and either malononitrile (B47326) or ethyl cyanoacetate. rhhz.net This method proceeds under mild, room temperature conditions to afford high yields of the desired spiro compounds. rhhz.net

Another notable example involves the synthesis of spiro[indoline-3,4′-quinoline] derivatives through a one-pot reaction of isatin (B1672199), malononitrile, and an enaminone under microwave irradiation. researchgate.net This protocol is advantageous due to its short reaction times (8-10 minutes), high product yields (66-85%), and operational simplicity. researchgate.net The synthesis of spirooxindole-pyrrolidine hybrids has also been achieved via a one-pot, three-component (3+2) cycloaddition strategy, demonstrating the versatility of this approach for creating complex spirocyclic systems. nih.gov

Table 1: Examples of One-Pot Three-Component Reactions for Spiro[piperidine-quinoline] Analogs
Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct TypeYieldReference
8-HydroxyquinolineIsatinMalononitrilePiperidine, Ethanol (B145695), RTSpiro[indoline-3, 4'-pyrano[3, 2-h]quinoline]High rhhz.net
IsatinMalononitrileEnaminoneMicrowave (150W), Ethanol, 80°CSpiro[indoline-3,4′-quinoline]66-85% researchgate.net
IsatinPhenylglycineFunctionalized Dipolarophile(3+2) CycloadditionSpirooxindole-pyrrolidineGood to Excellent nih.gov

Four-Component and Beyond Reactions

Building upon the principles of 3CRs, four-component reactions (4CRs) offer an even higher level of molecular complexity from a single synthetic operation. A notable 4CR for the synthesis of trifluoromethylated 3-spiropiperidines involves the reaction of a β-ketoester, an isoxazolone, ammonium (B1175870) acetate (B1210297), and an aromatic aldehyde. whiterose.ac.uk This reaction proceeds through a Michael addition, followed by condensation with the aldehyde and ammonia, and a subsequent intramolecular cyclization to form the spiropiperidine core. whiterose.ac.uk

In a related strategy, novel functionalized tetrahydrospiro[indoline-3,2'-quinoline] derivatives have been synthesized via a four-component reaction of an arylamine, an acetylenedicarboxylate, isatin, and dimedone in acetic acid. beilstein-journals.org Furthermore, a domino reaction involving phenylhydrazine, isatins, naphthylamines, and 3-ketoesters under solvent-free conditions has been shown to produce novel spiro[pyrazoloquinoline-oxindoles] in excellent yields. researchgate.net

Catalyst-Free Methodologies

The development of catalyst-free reactions is a significant goal in green chemistry, as it reduces waste and simplifies purification procedures. A four-component reaction for the synthesis of 3-spiropiperidines has been shown to proceed efficiently at room temperature without the need for a catalyst. whiterose.ac.uk This particular reaction has been demonstrated with a range of aromatic aldehydes and isoxazol-5-ones. whiterose.ac.uk

Similarly, catalyst-free methods for the preparation of spiropyrimidine derivatives through multicomponent reactions have been reported, achieving yields of 81-92%. researchgate.net The use of green solvents like 2,2,2-trifluoroethanol (B45653) (TFE) can further enhance the environmental friendliness of these syntheses. researchgate.net The broader field of quinoline synthesis has also seen significant advances in metal-free approaches, which often rely on ionic liquids, simple acid or base catalysis, or are conducted under catalyst-free conditions, providing a valuable context for developing similar strategies for spirocyclic systems. nih.govrsc.org

Cyclization Strategies for Constructing the Spiro[piperidine-quinoline] System

Cyclization reactions are fundamental to the synthesis of cyclic and heterocyclic compounds, including the spiro[piperidine-quinoline] framework. These strategies often involve the formation of a key carbon-carbon or carbon-heteroatom bond in an intramolecular fashion.

Intramolecular Cyclization Reactions

Intramolecular cyclization offers a powerful and regioselective means of constructing the spiro[piperidine-quinoline] system. A key example is the synthesis of dihydrospiro[quinoline-2,4'-piperidines] via an intramolecular alkene Friedel-Crafts alkylation. researchgate.net In this two-step route, an imine derived from 4-piperidone (B1582916) is reacted with allylmagnesium bromide, followed by treatment with 85% sulfuric acid, which promotes the cyclization of the N-allylaniline intermediate onto the aromatic ring to form the spirocyclic quinoline core. researchgate.net

More recently, visible-light-induced intramolecular cyclization has been developed as a green and efficient method for synthesizing tetrahydroquinoline spiro compounds. acs.org This approach utilizes the functionalization of a sp3 C-H bond adjacent to a nitrogen atom to construct the spiro system without the need for metals or additional oxidants. acs.org Photochemical cyclization of acrylanilides has also been employed to generate disubstituted and spiro-tetrahydroquinolines. researchgate.net These methods highlight the ongoing innovation in cyclization strategies for accessing complex heterocyclic structures.

Table 2: Examples of Intramolecular Cyclization Reactions
Precursor TypeReaction TypeConditionsProduct TypeReference
N-allyl aniline derivative of piperidineFriedel-Crafts Alkylation85% H₂SO₄, 80°CDihydrospiro[quinoline-2,4'-piperidine] researchgate.net
Alkylamine-tethered cyclic β-diketoneVisible-light-induced sp3 C-H functionalizationEosin Y, NMP, AirTetrahydroquinoline spiro[5.6] compound acs.org
AcrylanilidePhotochemical [6π] cyclizationMicrofluidic flow photoreactorSpirocyclic 4,4′-cyclobutyl tetrahydroquinoline researchgate.net

Intermolecular Cyclization Reactions

Intermolecular cyclization reactions, particularly multicomponent reactions (MCRs), offer an efficient pathway to construct complex molecular architectures like spiro[piperidine-quinoline] from simple starting materials in a single step.

A notable example is the base-promoted three-component reaction involving ammonium acetate, isatins, and in situ-generated 3-isatyl-1,4-dicarbonyl compounds. beilstein-journals.org This method allows for the convenient synthesis of novel dispirooxindole motifs. Specifically, the piperidine-promoted reaction of ammonium acetate, isatins, and dimedone adducts of 3-ethoxycarbonylmethyleneoxindoles yields multifunctionalized dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives. beilstein-journals.org The reaction proceeds with high diastereoselectivity and in good yields. The proposed mechanism involves the formation of an enamine from dimedone and ammonium acetate, which then attacks the 3-methyleneoxindole. The resulting intermediate undergoes cyclization with another molecule of isatin to form the final spiro compound. beilstein-journals.org

Another approach involves the iron-catalyzed heterocyclization for the synthesis of piperidine derivatives, which are key components of the spiro structure. arabjchem.org For instance, FeCl3·6H2O can catalyze the cyclization of N-tosylamides with a linear pentyl group side chain to produce piperidine derivatives with high diastereoselectivity. arabjchem.org While not directly forming the spiro[piperidine-quinoline] system in one step, these intermolecular methods are crucial for creating the piperidine ring, which can then be incorporated into the final spirocyclic structure.

Metal-Catalyzed Cyclization Approaches

Metal catalysts play a pivotal role in the synthesis of spirocyclic systems, enabling efficient and selective bond formations that would be otherwise challenging. Palladium, gold, and iron catalysts are commonly employed in the construction of the spiro[piperidine-quinoline] core.

Palladium-catalyzed reactions are particularly prominent. One strategy involves a domino Heck–direct C-H arylation reaction to synthesize spirodihydroquinolin-2-ones. amazonaws.com This process creates the spirocyclic junction through a sequence of intramolecular reactions catalyzed by a palladium complex. Another application of palladium is in reductive cyclization and debenzylation steps, where a Pd/C catalyst is used under a hydrogen atmosphere to form the saturated piperidine ring of the spiro compound. nih.govresearchgate.net

Gold(I) catalysts have been utilized in substitution-controlled syntheses of spiro[indoline-3,3′-piperidine] derivatives. acs.org Cationic gold(I) species catalyze an atom-economical cyclization, with the substitution pattern on the alkyne substrate controlling the reaction pathway to yield either spiro-pyrrolidine or spiro-piperidine structures. acs.org

Iron complexes, such as FeCl2·4H2O, have been used to catalyze the intramolecular C-H direct amination of azidoaryl(alkenes) to form indole (B1671886) rings, which can be precursors to quinoline systems. arabjchem.org This highlights the utility of cost-effective and less toxic metals in facilitating key cyclization steps.

In contrast to metal-catalyzed reactions, visible-light-induced photocatalysis offers a transition-metal-free approach. This green methodology has been applied to the synthesis of tetrahydroquinoline spiro compounds through the functionalization of sp3 C−H bonds, demonstrating a move towards more sustainable catalytic systems. acs.org

CatalystReaction TypeProduct TypeReference
Palladium (Pd)Domino Heck–direct C-H arylationSpirodihydroquinolin-2-ones amazonaws.com
Gold (I)Substitution-controlled cyclizationSpiro[indoline-3,3′-piperidine] acs.org
Palladium on Carbon (Pd/C)Hydrogenation / DebenzylationSpiro[isoquinoline-4,4']-piperidine nih.gov
Iron (Fe)C-H direct aminationIndole/Quinoline precursors arabjchem.org

Reductive Cyclization Pathways

Reductive cyclization represents a powerful strategy for synthesizing the 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] scaffold, often providing high levels of stereocontrol. These methods typically involve the reduction of a functional group, such as a nitro group or an imine, which initiates a subsequent cyclization event.

A common approach is the reductive cyclization of substrates containing a nitro group, where the reduction of the nitro group to an amine is followed by an intramolecular ring closure. nih.gov For example, a dissolving metal reduction using iron powder in strong acid can efficiently convert a nitro-containing precursor into a 2,3-dihydro-4(1H)-quinolinone. The newly formed aniline adds to a protonated enone to complete the cyclization. nih.gov Similarly, a base-mediated reductive cyclization of a ketone tethered to a nitrobenzene (B124822) moiety provides another route to related cyclic structures. acs.org

Another key method is the reductive ring expansion of cyclic ketoximes. Treatment of indanone oxime derivatives with diisobutylaluminium hydride (DIBALH) leads to the construction of tetrahydroquinoline derivatives bearing a spiropiperidine ring. clockss.org This sequence involves the construction of a benzocyclopentanone oxime followed by the reductive ring expansion. clockss.org

Electroreductive cyclization offers an alternative, reagent-free method. This technique has been used to synthesize piperidine and pyrrolidine (B122466) derivatives by the cyclization of an imine with terminal dihaloalkanes in a flow microreactor. beilstein-journals.org The reduction of the imine on the cathode initiates the cyclization, providing the target heterocyclic amines in good yields. beilstein-journals.org

MethodKey Reagent(s)Precursor FeatureProductReference
Dissolving Metal ReductionIron (Fe) powder, HClNitro group2,3-dihydro-4(1H)-quinolinone nih.gov
Reductive Ring ExpansionDIBALHCyclic ketoximeSpiro-tetrahydroquinoline clockss.org
Electroreductive CyclizationElectric currentImine and dihaloalkanePiperidine derivative beilstein-journals.org
Catalytic HydrogenationH₂, Pd/CBenzyl-protected aminePiperidine ring formation nih.gov

Derivatization from Precursor Scaffolds

The synthesis of diverse spiro[piperidine-quinoline] analogs can also be achieved by modifying existing precursor scaffolds. This approach allows for the late-stage introduction of functional groups and the rapid generation of compound libraries for structure-activity relationship studies.

One strategy involves the synthesis of a core spiro[isoquinoline-4,4']-piperidine structure, which is then derivatized. For example, after constructing the 3-(3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4']-piperidine hydrochloride salt, it can be reacted with various bromo furoxans to yield a series of furoxan-coupled spiro compounds. nih.gov This method highlights the utility of a common intermediate for creating a range of final products.

Another common technique is the coupling of pre-formed quinoline and piperidine moieties. This can be accomplished through reactions such as reductive amination, where a quinoline carboxaldehyde is reacted with a functionalized piperidine in the presence of a reducing agent like sodium borohydride. nih.govnih.gov Alternatively, an addition-elimination reaction between a 4-chloroquinoline (B167314) and a piperidine containing a primary amine can be employed to link the two heterocyclic systems. nih.gov These methods provide flexibility in the types of quinoline and piperidine fragments that can be combined.

Furthermore, unexpected rearrangements during synthetic sequences can also be considered a form of derivatization. For instance, an acetyl migration was observed in 1-acetyl-1'-benzyl-4-methyl-3,4-dihydrospiro[quinoline-2,4'-piperidines] during debenzylation conditions using ammonium formate (B1220265) and a Pd/C catalyst. researchgate.net This highlights the potential for post-synthesis modification of the scaffold under certain reaction conditions.

Green Chemistry Approaches in Spiro[piperidine-quinoline] Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for synthesizing spiro[piperidine-quinoline] derivatives. nih.gov These approaches focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption by utilizing solvent-free conditions or benign solvents like water and ethanol. tandfonline.comresearchgate.netjetir.org

Performing reactions under solvent-free, or "neat," conditions is a cornerstone of green synthesis, as it eliminates solvent waste and can lead to shorter reaction times and simpler work-up procedures.

Several methods for quinoline synthesis have been adapted to solvent-free conditions. For example, a three-component coupling reaction to produce 2,4-disubstituted quinolines has been reported using Zinc(II) triflate as a catalyst at 100°C without any solvent. tandfonline.com Similarly, the Friedländer reaction, a classic method for quinoline synthesis, can be performed under solvent-free conditions using catalysts like indium triflate or reusable ionic liquids such as 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate. tandfonline.comacademie-sciences.fr Zeolites have also been employed as heterogeneous catalysts for the cyclization of ketones and 2-aminobenzophenones to form quinolines without a solvent. rsc.org

Microwave-assisted synthesis is often combined with solvent-free conditions to further enhance reaction efficiency. jetir.org For instance, polysubstituted quinolines can be synthesized from o-amino benzophenone (B1666685) derivatives and carbonyl compounds using a recyclable propylsulfonic acid catalyst under solvent-free microwave irradiation. tandfonline.com These methods reduce reaction times from hours to minutes and often result in higher yields. tandfonline.com

When a solvent is necessary, the use of environmentally benign options such as water and ethanol is highly preferred over traditional volatile organic compounds. tandfonline.comresearchgate.net

A prominent green strategy for spiro-quinoline synthesis involves a one-pot, three-component condensation of enaminones, substituted isatin derivatives, and indane-1,3-dione in an ethanol:water mixture. tandfonline.comresearchgate.net This reaction, catalyzed by ceric ammonium nitrate (B79036) (CAN), proceeds rapidly (10–40 minutes) and produces highly substituted spiro-quinolines in excellent yields (84–94%). tandfonline.comresearchgate.net The use of water as a solvent is particularly advantageous due to its non-toxic, non-flammable, and inexpensive nature.

Ethanol is also widely used as a green solvent. A one-pot multi-component reaction for synthesizing tetrahydroquinoline derivatives by reacting ethyl acetoacetate, dimedone, and ammonium acetate with aromatic aldehydes has been successfully carried out in ethanol using silica (B1680970) iodide as a catalyst. tandfonline.com Similarly, the synthesis of spirooxindole pyrrolidine/piperidine derivatives has been achieved through a one-pot, three-component 1,3-dipolar cycloaddition reaction in ethanol, using both conventional heating and microwave irradiation. rsc.org These examples demonstrate the effectiveness of using green solvents to create complex heterocyclic scaffolds like spiro[piperidine-quinoline]. acs.orgtandfonline.comresearchgate.netnih.gov

Catalyst Design for Sustainable Synthesis

The pursuit of green and sustainable chemical processes has driven significant innovation in catalyst design for the synthesis of spiro[piperidine-quinoline] frameworks. The focus has been on developing highly efficient, recoverable, and environmentally benign catalytic systems.

Organocatalysts:

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysts. In the context of spiro-heterocycle synthesis, organocatalysts such as piperidine have been shown to be effective in promoting domino reactions that construct complex molecular architectures. For instance, a piperidine-promoted three-component reaction of ammonium acetate, isatins, and in situ-generated 3-isatyl-1,4-dicarbonyl compounds has been developed for the synthesis of multifunctionalized dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives. acs.org This approach highlights the ability of simple organic molecules to catalyze cascade reactions with high diastereoselectivity. acs.org The use of readily available and low-cost organocatalysts like imidazole (B134444) in aqueous media further underscores the move towards environmentally compatible synthetic protocols for quinoline derivatives. mdpi.com

Nanocatalysts:

Nanocatalysts offer several advantages, including high surface-area-to-volume ratio, enhanced catalytic activity, and ease of recovery and reusability, which are critical for sustainable synthesis. researchgate.net Various nanocatalysts, including those based on iron, copper, zinc, and silica, have been employed for the synthesis of quinoline derivatives. researchgate.net For example, magnetic iron oxide nanoparticles functionalized with organic groups have been utilized as efficient and recyclable catalysts. These nanocatalysts demonstrate high thermal stability and activity, leading to shorter reaction times and improved yields under mild conditions. researchgate.net The application of nanocatalysts aligns with the principles of green chemistry by minimizing waste and allowing for the reuse of the catalytic material over multiple cycles without a significant loss of activity. researchgate.net

The following table summarizes the key features of organocatalysts and nanocatalysts in the synthesis of related heterocyclic compounds.

Catalyst TypeExamplesKey Advantages
Organocatalysts Piperidine, ImidazoleMetal-free, low cost, readily available, effective in promoting cascade reactions. acs.orgmdpi.com
Nanocatalysts Functionalized Iron Oxide NPsHigh surface area, enhanced activity, easy recovery and reusability, high stability. researchgate.net

Energy-Efficient Techniques

Conventional heating methods in organic synthesis often require long reaction times and high energy consumption. To address these limitations, energy-efficient techniques such as microwave-assisted synthesis have been increasingly adopted.

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to dramatically reduce reaction times, improve product yields, and enhance the purity of the final products compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various spiro-heterocycles. The rapid and uniform heating provided by microwaves can accelerate reaction rates, often leading to cleaner reactions with fewer byproducts. researchgate.net For instance, the synthesis of spiro[indoline-3,2′-pyrrolidin]-2-one derivatives via 1,3-dipolar cycloaddition reactions has been achieved in significantly shorter times and with higher yields under microwave irradiation compared to traditional heating. researchgate.net The efficiency of microwave-assisted synthesis makes it an attractive method for high-throughput screening and the rapid generation of compound libraries for drug discovery. acs.org

A comparison of conventional and microwave-assisted synthesis for a related spirooxindole derivative is presented below.

MethodReaction TimeYield
Conventional Heating 2 hours95%
Microwave Irradiation 10 minutesUp to 97%

Stereoselective Synthesis of 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline]

The control of stereochemistry is paramount in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological properties. The synthesis of the spiro[piperidine-quinoline] scaffold, which contains at least one stereocenter at the spiro-carbon, necessitates the use of stereoselective methods.

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials to introduce chirality into the target molecule. While direct examples for the synthesis of 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] are not extensively documented, the principle has been applied to the synthesis of other chiral nitrogen-containing heterocycles. For instance, enantiomerically pure five-membered cyclic nitrones, derived from natural sources like D- and L-tartaric acid, L-malic acid, and L-aspartic acid, have been used in diastereoselective cycloaddition reactions to produce chiral pyrrolizidines and indolizidines. tandfonline.com This strategy leverages the inherent chirality of the starting material to control the stereochemical outcome of the reaction, providing a straightforward route to enantiopure products. tandfonline.com

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Chiral ligands containing quinoline motifs have been extensively developed and used in combination with various metals to catalyze a wide range of asymmetric transformations. nih.gov These catalytic systems can provide high levels of enantioselectivity in the formation of carbon-carbon and carbon-heteroatom bonds. The development of novel chiral catalysts continues to be an active area of research, aiming to provide efficient and practical methods for the synthesis of pharmaceutically important chiral N-heterocycles like piperidines. nih.gov

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them is crucial. Diastereoselective synthesis aims to produce one diastereomer in preference to others. In the context of spiro[piperidine-quinoline] synthesis, diastereoselectivity can be achieved through various strategies, including substrate control and catalyst control. For example, the acid-catalyzed condensation of 6-styryl-4-aryldihydropyrimidin-2-ones with resorcinol (B1680541) derivatives has been shown to produce spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones with high diastereoselectivity. The stereochemical outcome of this reaction can be influenced by the choice of acid catalyst and solvent conditions, allowing for the selective formation of specific diastereomers. Similarly, visible-light-induced intramolecular cyclization has been used for the highly diastereoselective synthesis of tetrahydroquinoline spiro compounds.

The following table highlights different stereoselective approaches and their applications in the synthesis of related heterocyclic structures.

Stereoselective ApproachPrincipleExample Application
Chiral Pool Use of enantiopure natural products as starting materials.Synthesis of chiral pyrrolizidines from tartaric acid-derived nitrones. tandfonline.com
Asymmetric Catalysis A chiral catalyst directs the formation of one enantiomer over the other.Enantioselective synthesis of 2,3-cis-disubstituted piperidines using a chiral copper catalyst. nih.gov
Diastereoselective Synthesis Control of the relative stereochemistry between multiple stereocenters.Acid-catalyzed synthesis of spiro[chromane-pyrimidin]-ones with high diastereoselectivity.

Scale-Up and Process Optimization in Spiro[piperidine-quinoline] Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. Process optimization is essential to ensure that the synthesis is efficient, cost-effective, safe, and environmentally sustainable. Key aspects of scale-up and process optimization for spiro[piperidine-quinoline] synthesis include the use of green solvents, development of one-pot multicomponent reactions, and the implementation of recyclable catalysts.

The use of environmentally benign solvents like water or ethanol, often in combination with energy-efficient techniques like microwave irradiation, can significantly improve the green credentials of a synthetic process. One-pot multicomponent reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer advantages in terms of reduced waste, time, and cost. Furthermore, the development of robust and recyclable catalysts, such as the nanocatalysts discussed earlier, is crucial for the economic viability and sustainability of large-scale synthesis. researchgate.net For instance, the ability to recover and reuse a catalyst for multiple reaction cycles without a significant loss in performance is a key consideration for industrial applications. researchgate.net The optimization of reaction parameters such as temperature, pressure, catalyst loading, and reaction time is also critical to maximize yield and minimize the formation of impurities.

Chemical Reactivity and Functionalization of the 2 ,3 Dihydro 1 H Spiro Piperidine 4,4 Quinoline Core

Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring

The quinoline ring system within the spiro[piperidine-quinoline] framework is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the electron-donating or withdrawing nature of the existing substituents and the inherent electronic properties of the quinoline nucleus. Generally, electrophilic attack is favored on the benzene (B151609) ring portion of the quinoline system, specifically at positions 5 and 8, as the pyridine (B92270) ring is electron-deficient. reddit.com

For instance, functionalization of the quinoline ring is a key strategy in medicinal chemistry to enhance the pharmacological profiles of quinoline derivatives. rsc.orgbrieflands.com While specific examples detailing the electrophilic aromatic substitution on the parent 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] are not extensively documented in the provided results, the principles of quinoline chemistry suggest that reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would likely proceed at the 5 and 8 positions, assuming no strong directing groups are present elsewhere on the molecule. The reaction conditions would need to be carefully controlled to avoid side reactions on the piperidine (B6355638) ring.

Nucleophilic Substitution Reactions on Functionalized Derivatives

Functionalized derivatives of the spiro[piperidine-quinoline] core can undergo nucleophilic substitution reactions, providing a pathway to introduce a wide array of functional groups. For example, if a halogen atom is introduced onto the quinoline ring via electrophilic substitution, it can subsequently be displaced by various nucleophiles.

A study on furoxan-coupled spiro-isoquinolino piperidine derivatives demonstrated the nucleophilic substitution of a bromo furoxan with the piperidine nitrogen of the spiro scaffold. nih.gov This highlights the reactivity of functionalized derivatives and the potential for creating complex molecules through such substitution reactions.

Transformations at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a key site for functionalization. It readily undergoes a variety of transformations, including N-alkylation, N-acylation, and coupling with other molecules. These reactions are fundamental in modifying the properties of the spiro compound.

For instance, the piperidine nitrogen can be deprotected from a Boc group using acid, yielding a key scaffold for further reactions. nih.gov This free amine can then undergo nucleophilic substitution with various electrophiles. nih.gov The synthesis of quinoline-piperidine conjugates has been achieved by reacting the piperidine nitrogen with 4-chloroquinolines. nih.gov

Table 1: Examples of Transformations at the Piperidine Nitrogen

ReactantReagent/CatalystProductApplication/SignificanceReference
Boc-protected spiro[piperidine-4,4'-quinoline]Dioxane HClSpiro[piperidine-4,4'-quinoline] hydrochlorideKey intermediate for further functionalization nih.gov
Spiro[piperidine-4,4'-quinoline]Bromo furoxanFuroxan-coupled spiro productPotential PDE 5 inhibitors nih.gov
Substituted piperidine4-Chloroquinoline (B167314)4-Aminoquinoline-piperidine conjugateAntimalarial agents nih.gov

Modifications of the Carbonyl Group (if present, e.g., in 2'-one derivatives)

In derivatives containing a carbonyl group, such as 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinolin]-2'-one, this functionality offers another handle for chemical modification. The carbonyl group can undergo reactions typical of ketones, including reduction, condensation, and reactions with organometallic reagents.

A series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives were synthesized, highlighting the importance of the 2'-one moiety in the design of potential chitin (B13524) synthase inhibitors. researchgate.netnih.gov While specific reactions modifying the carbonyl group post-synthesis are not detailed, its presence is crucial for the biological activity of these compounds. researchgate.netnih.gov The synthesis of dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives involves the participation of a carbonyl group in the annulation reaction to form the quinoline ring. beilstein-journals.org

Ring-Opening and Ring-Closing Reactions Involving the Spiro Junction

The spirocyclic nature of this compound class allows for interesting ring-opening and ring-closing reactions. These transformations can lead to the formation of novel polycyclic aromatic compounds.

Superacid-promoted ring-closing and opening reaction cascades have been used to prepare functionalized aza-polycyclic aromatic compounds from related spirocyclic precursors. nih.gov These reactions are thought to proceed through dicationic intermediates. nih.gov While not specific to the exact 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] core, these studies demonstrate the potential for complex rearrangements and constructions involving spiro junctions. Visible-light-induced intramolecular cyclization has also been used to construct tetrahydroquinoline spiro compounds, showcasing a modern approach to forming such systems. acs.org

Metal-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including the spiro[piperidine-quinoline] system. rsc.org Reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the periphery of the molecule, particularly on the quinoline ring. nih.govmdpi.com

For example, the synthetic utility of quinoline-appended spiro-quinazolinones was demonstrated by synthesizing further derivatives via Suzuki coupling. nih.gov Gold(I)-catalyzed reactions have been used for the synthesis of spiro[indoline-3,3'-piperidine] derivatives, indicating the utility of metal catalysis in constructing the spiro core itself. acs.org These methods offer a versatile approach to creating a library of analogs with diverse substituents for structure-activity relationship studies. rsc.org

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalystSubstrateProductApplication/SignificanceReference
Suzuki CouplingPalladium catalystHalogenated quinoline-fused spiro-quinazolinoneArylated derivativeDiversification of spiro compounds nih.gov
Sonogashira CouplingCuI/Pd(PPh3)4Amino-halopyridine and terminal alkynePrecursor for azaindole synthesisSynthesis of N-heterocycles mdpi.com
Heck ReactionPalladium catalystAryl halide and alkeneSubstituted spiro[quinoline-2,4'-piperidines]Synthesis of spirocyclic compounds researchgate.net

Rearrangement Reactions of Spiro[piperidine-quinoline] Systems

Spiro[piperidine-quinoline] systems can potentially undergo various rearrangement reactions, leading to structurally diverse products. The specific type of rearrangement would depend on the substitution pattern and the reaction conditions employed.

For instance, the rearrangement of isoxazoline-5-spiro derivatives has been studied, leading to precursors for various alkaloids. acs.org While this is not a direct example involving the spiro[piperidine-quinoline] core, it illustrates the principle that spirocyclic systems can be precursors to complex molecular architectures through rearrangement pathways. The formation of certain spiro compounds can be influenced by the reaction mechanism, where different intermediates can lead to different final products. beilstein-journals.org

Advanced Spectroscopic and Crystallographic Analyses of 2 ,3 Dihydro 1 H Spiro Piperidine 4,4 Quinoline Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of spiro[piperidine-4,4'-quinoline] systems in solution. It provides detailed information about the chemical environment of each nucleus, enabling the establishment of connectivity and the elucidation of complex stereochemical and conformational features.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra of spirocyclic systems can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR experiments are therefore essential for unambiguous signal assignment by correlating different nuclei through bonds or through space. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It is invaluable for tracing the proton connectivity within the piperidine (B6355638) and dihydroquinoline rings, allowing for the identification of adjacent CH, CH₂, and NH groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached (¹J coupling). youtube.comsdsu.edu This allows for the definitive assignment of carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). youtube.comsdsu.edu This is crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons), which are not visible in HMQC/HSQC spectra. For instance, correlations from piperidine protons to the spiro carbon (C-4) and adjacent quinoline (B57606) carbons would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond correlations, NOESY reveals through-space proximity of nuclei, typically within 5 Å. libretexts.org This is paramount for determining the relative stereochemistry and conformation of the molecule. For example, NOESY can distinguish between axial and equatorial protons on the piperidine ring and show their spatial relationship to substituents on the dihydroquinoline ring. libretexts.org

Interactive Table: Representative 2D NMR Correlations for a Substituted Spiro[piperidine-4,4'-quinoline] Derivative
Proton (¹H) SignalCOSY Correlations (H-H)HMBC Correlations (H-C)NOESY Correlations (Through-Space)
H-2'ax H-2'eq, H-3'axC-4', C-8'aH-2'eq, H-3'ax, H-6ax
H-3'ax H-3'eq, H-2'axC-4', C-4'a, C-5'H-3'eq, H-2'ax, H-5ax
H-5' H-6'C-4', C-7', C-8'aH-6'
NH (piperidine) H-2, H-6C-2, C-6, C-4'H-2eq, H-6eq

Elucidation of Absolute and Relative Stereochemistry

The spirocentric nature of the 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] core, along with potential substituents, creates multiple stereocenters. NMR spectroscopy is a powerful tool for determining the relative configuration of these centers. thieme-connect.de

The relative stereochemistry is often elucidated by analyzing proton-proton coupling constants (³JHH) and NOESY data. The magnitude of ³JHH values can help determine the dihedral angles between protons, which is indicative of their relative orientation (e.g., cis or trans). ipb.pt For instance, a large coupling constant (8-12 Hz) between two vicinal protons on the piperidine ring typically suggests a trans-diaxial relationship, confirming a chair conformation.

NOESY experiments provide definitive proof of relative stereochemistry by identifying protons that are close in space. libretexts.org A cross-peak between a proton on the piperidine ring and a proton on the dihydroquinoline ring would establish their relative orientation with respect to the plane of the rings.

While NMR is excellent for determining relative stereochemistry, establishing the absolute configuration usually requires other methods, such as X-ray crystallography on a single crystal or the use of chiral derivatizing agents. nih.gov However, when comparing a synthetic compound to a natural product with a known absolute configuration, identical NMR and other spectroscopic data can confirm the assignment. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. unimi.itesrf.fr This technique provides unambiguous information on bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers, offering a complete picture of the molecule's conformation and its arrangement in the crystal lattice.

Analysis of Torsional Angles and Bond Lengths

X-ray diffraction analysis of spiro[piperidine-4,4'-quinoline] derivatives provides exact measurements of all geometric parameters. nih.gov Bond lengths confirm the hybridization of atoms (e.g., C-C single bonds vs. C=C double bonds in the aromatic ring) and can reveal strain within the molecule.

Torsional (dihedral) angles are particularly informative as they define the conformation of the cyclic portions of the molecule. For the piperidine ring, torsional angles are used to confirm its chair conformation, which is the most common low-energy state. nih.govresearchgate.net Similarly, the angles within the dihydroquinoline moiety describe its specific conformation, which is often a distorted half-chair or boat. The dihedral angle between the mean plane of the piperidine ring and the quinoline ring system is another key parameter derived from this analysis. soton.ac.uk

Interactive Table: Typical Geometric Parameters from X-ray Diffraction Analysis
ParameterAtom(s) InvolvedTypical ValueSignificance
Bond Length Csp³-Csp³ (piperidine)1.52 - 1.54 ÅStandard single bond
Bond Length Csp³-N (piperidine)1.46 - 1.48 ÅC-N single bond
Bond Length C-C (aromatic)1.38 - 1.41 ÅAromatic character
Torsional Angle C-N-C-C (piperidine)± 50-60°Confirms chair conformation
Dihedral Angle Piperidine Plane vs. Quinoline Plane70-90°Overall molecular shape

Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules arrange themselves in a crystal is dictated by a variety of non-covalent intermolecular interactions. researchgate.net In spiro[piperidine-4,4'-quinoline] systems, hydrogen bonding is often a dominant feature. The secondary amine (N-H) of the piperidine ring can act as a hydrogen bond donor, while the quinoline nitrogen or other substituents can act as acceptors, leading to the formation of chains, dimers, or more complex three-dimensional networks. researchgate.neted.ac.uk

Additionally, the planar aromatic portion of the quinoline ring system can participate in π-π stacking interactions with neighboring molecules. nih.gov These interactions, where the electron clouds of two aromatic rings overlap, contribute significantly to the stability of the crystal lattice. researchgate.net The distance between the stacked rings, typically around 3.4–3.8 Å, is a characteristic feature identified through X-ray analysis. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govpsu.edu These two techniques are often complementary.

For 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline], key vibrational modes include:

N-H Stretching: A characteristic peak for the secondary amine in the piperidine ring, typically appearing in the 3300-3500 cm⁻¹ region in the IR spectrum.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and dihydroquinoline rings are found just below 3000 cm⁻¹.

C=C Stretching: Vibrations from the aromatic quinoline ring are observed in the 1450-1600 cm⁻¹ region.

C-N Stretching: These vibrations occur in the fingerprint region, typically between 1000-1350 cm⁻¹.

IR and Raman spectroscopy provide a rapid method for confirming the presence of the core structural features of the spirocyclic system and any additional functional groups introduced through synthesis. researchgate.netkurouskilab.com

Interactive Table: Characteristic Vibrational Frequencies for Spiro[piperidine-4,4'-quinoline]
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
N-H StretchSecondary Amine (Piperidine)3300 - 3500
C-H Stretch (Aromatic)Quinoline Ring3000 - 3100
C-H Stretch (Aliphatic)Piperidine/Dihydroquinoline2850 - 2960
C=C StretchAromatic Ring1450 - 1600
C-N StretchAmine/Aromatic Amine1000 - 1350

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical tool for the structural characterization of spiro-heterocyclic systems like 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline]. It provides crucial information regarding the compound's molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is paramount for unambiguously confirming the molecular formula of a synthesized compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the determination of the elemental composition with high accuracy. This is achieved by comparing the experimentally measured mass with the theoretically calculated mass for a proposed formula.

In studies of related, more complex spiro[isoquinoline-4,4'-piperidine] derivatives, HRMS has been successfully employed to validate their structures. nih.gov The close agreement between the calculated and found mass values provides strong evidence for the correct elemental composition, as illustrated in the following table for several derivatives. nih.gov

Table 1: Illustrative HRMS Data for Substituted Spiro[isoquinoline-4,4'-piperidine] Derivatives

Compound Name Molecular Formula Calculated Mass (m/z) Found Mass [M+H]⁺ (m/z)
3-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidin]-1'-yl)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide C₂₂H₂₁N₅O₃ 391.1783 391.1803
4-(4-methoxyphenyl)-3-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidin]-1'-yl) methyl)-1,2,5-oxadiazole 2-oxide C₂₃H₂₃N₅O₄ 421.1870 421.1853

Beyond molecular formula confirmation, mass spectrometry, particularly using techniques like Electron Ionization (EI), provides insights into the structural connectivity through analysis of fragmentation patterns. The fragmentation of the 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] core would be expected to follow pathways characteristic of both the piperidine and the dihydroquinoline moieties.

Key fragmentation pathways for the quinoline ring system often involve the elimination of a molecule of hydrogen cyanide (HCN). chempap.org For the spiro-piperidine portion, characteristic fragmentation includes ring-opening reactions and the loss of alkyl fragments adjacent to the nitrogen atom. The spirocyclic nature of the molecule introduces unique constraints that can lead to complex rearrangement pathways, providing a distinctive fragmentation "fingerprint" that can be used for identification and structural verification.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination

The spiro carbon atom (C4 of the piperidine ring and C4' of the quinoline ring) in 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for analyzing chiral molecules. nih.gov These techniques are particularly valuable for determining the absolute configuration of enantiomers and for quantifying the enantiomeric excess (ee) in a sample. nih.gov

Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A chromophore in a chiral environment, such as the dihydroquinoline system, will produce a characteristic CD spectrum with positive or negative peaks, known as Cotton effects. nih.gov Enantiomers produce mirror-image CD spectra. The intensity of a CD signal is directly proportional to the concentration difference between the two enantiomers, making it an excellent tool for determining enantiomeric purity. nih.gov The relationship between signal intensity and enantiopurity allows for the creation of calibration curves to accurately quantify the ee of a sample. nih.gov

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign and magnitude of the Cotton effect, is characteristic of a specific enantiomer and can be used for its identification and for assessing optical purity. Studies on related quinoline derivatives have demonstrated the utility of chiroptical data in assigning absolute configurations. nih.gov

For a sample of 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline], one would expect the (R) and (S) enantiomers to exhibit opposite Cotton effects in their CD spectra. A racemic mixture (50:50 of each enantiomer) would be CD-silent. The enantiomeric excess can be calculated by comparing the CD signal of a sample to that of an enantiopure standard.

Table 2: Illustrative Circular Dichroism Data for a Hypothetical Pair of Enantiomers

Enantiomer Wavelength of Max Absorption (λₘₐₓ) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) Sign of Cotton Effect
(R)-enantiomer 280 nm +15,000 Positive
(S)-enantiomer 280 nm -15,000 Negative

This data illustrates that by measuring the molar ellipticity at a specific wavelength, the proportion of each enantiomer in a non-racemic mixture can be determined, providing a precise value for the enantiomeric excess.

Computational and Theoretical Investigations of 2 ,3 Dihydro 1 H Spiro Piperidine 4,4 Quinoline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic properties and geometric parameters of molecules. nih.govrsc.org For the 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] scaffold, DFT methods are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms. These calculations also provide a wealth of information about the molecule's electronic characteristics, such as the distribution of electrons and orbital energies. researchgate.net

By solving approximations of the Schrödinger equation, DFT can accurately predict bond lengths, bond angles, and dihedral angles. Furthermore, it is used to calculate frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com

The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge across the molecule. For a compound like 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline], which contains electronegative nitrogen atoms, a significant dipole moment is expected. mdpi.com Computational analysis via DFT provides a precise value for the magnitude and direction of this dipole moment.

A higher dipole moment indicates greater polarity, which strongly influences the molecule's solubility, its ability to engage in intermolecular interactions such as hydrogen bonding, and its recognition by biological receptors. In studies of related quinoline (B57606) derivatives, the dipole moment has been shown to be an important parameter for drug-receptor interactions. researchgate.net For instance, computational studies on tetrahydroisoquinoline derivatives have reported significant dipole moments, indicating considerable asymmetric charge distribution and a high degree of polarity. mdpi.com

Table 1: Illustrative Dipole Moment Calculation for a Spiro-Quinoline Scaffold This table presents hypothetical data based on typical values for similar heterocyclic compounds.

Computational MethodBasis SetDipole Moment (Debye)Comment
B3LYP6-311++G(d,p)2.85 DIndicates significant molecular polarity.
M06-2Xcc-pVTZ2.91 DConfirms polarity with a different functional.

To understand the reactivity of 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline], it is crucial to map its electron density and identify electron-rich and electron-deficient regions. NBO analysis is a computational method used to study charge distribution, orbital interactions, and intramolecular charge transfer events. arabjchem.org It provides a detailed picture of the charge localized on each atom. mdpi.com

In the spiro[piperidine-4,4'-quinoline] system, NBO analysis would likely reveal a partial negative charge on the nitrogen atoms of both the piperidine (B6355638) and the dihydroquinoline rings, making them nucleophilic centers and potential hydrogen bond acceptors. Conversely, adjacent carbon and hydrogen atoms would carry partial positive charges, marking them as potential electrophilic sites. mdpi.com This information is invaluable for predicting how the molecule will interact with other chemical species, including the amino acid residues in a protein's active site. arabjchem.org

Table 2: Representative Natural Bond Orbital (NBO) Charge Analysis This table presents hypothetical data for selected atoms in the 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] structure to illustrate typical charge distribution.

AtomRingCalculated NBO Charge (|e|)Predicted Reactivity
N1 (Piperidine)Piperidine-0.78Nucleophilic, H-bond acceptor
N1' (Quinoline)Dihydroquinoline-0.65Nucleophilic, H-bond acceptor
C2' (Quinoline)Dihydroquinoline+0.45Electrophilic
C4 (Spiro Carbon)Piperidine/Quinoline+0.15Slightly electrophilic
H (on N1')Dihydroquinoline+0.38H-bond donor

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] is not rigid. The piperidine and dihydroquinoline rings can adopt several different spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations provide a static picture of the most stable molecular state, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. mdpi.com MD simulations model the movements of atoms and bonds by solving Newton's equations of motion, providing a virtual "movie" of the molecule's behavior in a simulated environment, such as in water or bound to a protein. arabjchem.orgnih.gov

For 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline], MD simulations can reveal the flexibility of the ring systems, the stability of its conformations, and how it interacts with solvent molecules. nih.gov When studying a ligand-protein complex, MD simulations are essential for assessing the stability of the binding pose predicted by molecular docking. nih.gov Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to quantify the stability of the complex and the flexibility of its components over the simulation time. researchgate.net

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. semanticscholar.orgnih.gov For 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline], docking studies are instrumental in identifying potential biological targets and elucidating the structural basis of its activity. mdpi.com

The process involves placing the 3D structure of the spiro compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. This approach allows for the rapid screening of the compound against numerous biological targets, such as kinases, proteases, or receptors, to generate hypotheses about its mechanism of action. mdpi.comnih.gov

Beyond predicting the binding pose, molecular docking provides a detailed analysis of the specific intermolecular interactions that stabilize the ligand-receptor complex. mdpi.comresearchgate.net These interactions are crucial for high-affinity binding and biological activity. For quinoline-based compounds, common interactions include:

Hydrogen Bonds: Formed between the nitrogen atoms of the quinoline or piperidine rings and amino acid residues like aspartate, glutamate, or serine in the protein. mdpi.com

π-π Stacking: The aromatic quinoline ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan. mdpi.com

Hydrophobic Interactions: The non-polar parts of the molecule can interact favorably with hydrophobic pockets within the protein's active site. mdpi.com

Docking studies on related spiro-piperidine and quinoline derivatives have successfully identified key binding interactions with various enzymes, providing a rationale for their observed biological activities. semanticscholar.orgnih.govmdpi.com

Table 3: Illustrative Molecular Docking Results for 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] with a Protein Kinase Target This table presents hypothetical data to demonstrate the typical output of a molecular docking study.

Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
c-Met Kinase (3LQ8)-8.5Met1160, Asp1222, Tyr1230H-bond with Met1160, H-bond with Asp1222, π-π stacking with Tyr1230
VEGF Receptor 2 (4ASD)-7.9Cys919, Leu840, Val848H-bond with Cys919, Hydrophobic interactions with Leu840 and Val848
Acetylcholinesterase (4EY7)-9.1Trp86, Tyr337, Phe338π-π stacking with Trp86 and Tyr337, Cation-π interaction, Hydrophobic pocket

Identification of Potential Molecular Targets

In silico tools and molecular docking studies are pivotal in the early stages of drug discovery for identifying potential protein targets of a novel compound. Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are often employed to forecast the likely protein targets and pharmacological effects of chemical structures. clinmedkaz.orgclinmedkaz.org These platforms analyze the structural features of a molecule and compare them to vast databases of known ligand-target interactions to generate a probability map of potential targets. clinmedkaz.orgbmc-rm.org

For new piperidine derivatives, computational analyses have suggested a wide range of potential molecular targets, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.orgclinmedkaz.org This broad applicability highlights the versatility of the piperidine scaffold in drug design. clinmedkaz.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand the interaction between a ligand and its target protein at the molecular level. For instance, docking studies on novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, which share a quinoline core with the subject compound, have shown a strong affinity for chitin (B13524) synthase from Candida albicans, suggesting this as a potential antifungal target. nih.gov Similarly, modeling studies on furoxan-coupled spiro-isoquinolino piperidine derivatives, which are structural isomers of the target compound, identified phosphodiesterase 5 (PDE5) as a potential target for their smooth muscle relaxant activity. nih.gov

Table 1: Potential Molecular Targets for Structurally Related Spiro-Piperidine and Quinoline Derivatives

Compound ClassPotential Molecular Target(s)Therapeutic Area
Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivativesChitin SynthaseAntifungal
Furoxan coupled spiro-isoquinolino piperidine derivativesPhosphodiesterase 5 (PDE5)Smooth Muscle Relaxation
Phenylhydrazono phenoxyquinoline derivativesα-AmylaseHypoglycemic
Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivativesSARS-CoV-2 main protease, Human mast cell tryptaseAntiviral, Anti-inflammatory
Spiro clinmedkaz.orgnih.govresearchgate.nettriazolo[1,5-c]quinazolinesDiacylglycerol Kinase α (DGK-α)Cancer, Neurological Disorders

This table is generated based on findings from studies on related, but not identical, chemical structures to infer potential areas of investigation for 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline].

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models are instrumental in predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts towards more potent and selective derivatives. researchgate.net

QSAR studies have been successfully applied to various classes of spiro-alkaloids and quinoline derivatives to understand the structural requirements for their biological activities. nih.govuran.ua For instance, a QSAR study on anti-neoplastic spiro-alkaloids identified key molecular descriptors that correlate with their antitumor properties. nih.gov Such models can guide the modification of the lead compound to enhance its therapeutic index.

In the context of quinoline derivatives, QSAR analyses have revealed that diuretic activity is influenced by geometric and spatial features, lipophilicity (logP), and various energy descriptors. uran.ua Specifically, an increase in logP, refractivity, and dipole moment, coupled with a decrease in molecular volume and surface area, was found to enhance diuretic effects. uran.ua

For the design of derivatives of 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline], a QSAR model would typically be developed using a training set of analogous compounds with known biological activities against a specific target. The model would then be used to predict the activities of virtual derivatives, allowing for the in silico screening of a large number of potential modifications. Key structural features that could be explored for derivatization include substitutions on the quinoline ring and the piperidine nitrogen.

Table 2: Key Parameters in a Hypothetical QSAR Model for 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] Derivatives

Descriptor TypeSpecific Descriptor ExamplePotential Impact on Activity
Electronic Descriptors Dipole Moment, Highest Occupied Molecular Orbital (HOMO) EnergyInfluences electrostatic interactions and reactivity.
Steric Descriptors Molecular Volume, Surface Area, Molar RefractivityAffects the fit of the molecule in the target's binding site.
Hydrophobic Descriptors LogP (Octanol-Water Partition Coefficient)Governs the compound's solubility and ability to cross membranes.
Topological Descriptors Connectivity IndicesDescribe the branching and shape of the molecule.

This table represents a generalized set of descriptors that are commonly used in QSAR studies and could be applied to the design of novel 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] derivatives.

By systematically modifying the core structure of 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] and calculating these descriptors, researchers can build predictive QSAR models to guide the synthesis of new analogs with improved biological activity.

Structure Activity Relationship Sar Studies of 2 ,3 Dihydro 1 H Spiro Piperidine 4,4 Quinoline Derivatives

Influence of Substituent Effects on Biological Interactions

The biological activity of 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] derivatives is highly sensitive to the nature and position of substituents on both the quinolinone and piperidine (B6355638) rings. Studies on analogous spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, which share a similar core structure, have demonstrated that modifications can significantly impact potency, often against targets like chitin (B13524) synthase in fungi. nih.govresearchgate.net

The substitution pattern on aromatic rings attached to the core structure plays a critical role. For instance, in a series of antifungal spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, the presence and position of electron-withdrawing or electron-donating groups on a piperazine fragment attached to the scaffold led to a wide range of activities. nih.govresearchgate.net

Key findings from related compounds indicate that:

Electron-withdrawing groups , such as halogens (e.g., -F, -Cl) or trifluoromethyl (-CF₃), on an appended aromatic ring can enhance biological activity. For example, derivatives with a 4-fluorophenyl or 4-chlorophenyl substituent often show potent inhibitory effects. nih.gov This enhancement may be attributed to altered electronic properties that improve target interaction or to favorable metabolic profiles.

Electron-donating groups , like methoxy (-OCH₃), can also confer significant potency, suggesting that both electronic and steric factors are crucial for optimal binding. The position of the substituent (ortho, meta, or para) is also a determining factor, with para-substitution often being favored. nih.gov

Substituents on the Quinolinone Ring: Modifications on the quinolinone portion of the scaffold can also modulate activity. Research on quinolinone skeletons shows that introducing groups at various positions can influence mechanisms of action, such as the inhibition of interleukin-2 (IL-2) release. nih.gov In the spiro[piperidine-4,4'-quinoline] series, substituents on the benzo portion of the quinolinone ring could modulate lipophilicity and electronic distribution, thereby affecting cell permeability and target engagement.

The following table presents data from closely related spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, illustrating the impact of varying substituents on their antifungal activity against C. albicans.

Compound IDSubstituent (R) on Piperazine MoietyMIC against C. albicans (μg/mL)
4d4-Fluorophenyl2
4f4-Chlorophenyl4
4k2,4-Difluorophenyl4
4n4-(Trifluoromethyl)phenyl2
ControlFluconazole8

Data adapted from studies on analogous spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives. nih.govresearchgate.net

Importance of Stereochemistry in Biological Activity

Stereochemistry is a fundamental aspect of molecular pharmacology, as biological systems are inherently chiral. mdpi.com For spirocyclic compounds like 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline], the spiro-carbon atom is a chiral center. Consequently, these molecules can exist as enantiomers, which may exhibit profoundly different biological activities, metabolic pathways, and toxicological profiles. mdpi.com

The differential activity between stereoisomers typically arises from the three-dimensional arrangement of atoms, which dictates how a molecule fits into the binding site of a biological target, such as an enzyme or receptor. One enantiomer may bind with high affinity and elicit a desired response, while the other may be inactive or even produce off-target effects.

While specific studies isolating and comparing the individual enantiomers of 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] derivatives are not extensively detailed in the reviewed literature, the principle remains critical. In many classes of drugs, stereochemistry is a key driver of potency. mdpi.com For instance, research on other chiral compounds has shown that only isomers with a specific configuration (e.g., (5S, αS)) display significant biological activity, suggesting that uptake by cellular transport systems and binding to the target protein are stereoselective processes. mdpi.com The rigid, well-defined spatial orientation of substituents around the spirocyclic core means that the biological activity of these derivatives is likely to be highly dependent on their absolute configuration.

Role of Specific Functional Groups in Target Binding

The biological activity of 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] derivatives is governed by the interplay of various functional groups that can participate in binding interactions with their molecular targets.

The Lactam Moiety (-NH-C=O): The quinolinone ring contains a lactam group. The secondary amine (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. These interactions are crucial for anchoring the molecule within a protein's binding site.

The Piperidine Nitrogen: The secondary amine within the piperidine ring is a key functional group. It is typically basic and can be protonated at physiological pH, allowing for ionic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in the target protein. N-substitution on this nitrogen with different alkyl or aryl groups is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. nih.gov

Aromatic Rings: The benzo portion of the quinolinone scaffold and any appended aryl substituents can engage in various non-covalent interactions, including:

π-π Stacking: Face-to-face or edge-to-face interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The nonpolar surfaces of the rings can interact favorably with hydrophobic pockets in the target protein.

Halogen Bonding: If halogen substituents are present, they can act as halogen bond donors, interacting with electron-rich atoms like oxygen or sulfur.

Studies on related quinoline-based compounds have shown that these functional groups are essential for their mechanism of action, which can include the inhibition of enzymes like DNA gyrase. mdpi.com

Modulation of Scaffold Rigidity and Flexibility for Optimized Interaction

A defining feature of spirocyclic scaffolds is their inherent rigidity. bepls.com The fusion of the piperidine and quinolinone rings through a shared quaternary carbon atom in 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] significantly restricts conformational freedom compared to more flexible, open-chain analogues. bepls.com

This rigidity can be highly advantageous in drug design for several reasons:

Reduced Entropy Loss upon Binding: Flexible molecules must adopt a specific, low-energy conformation to bind to their target, which is entropically unfavorable. Pre-organizing the molecule in a bioactive conformation, as a rigid scaffold does, reduces this entropic penalty, potentially leading to higher binding affinity. bepls.com

Enhanced Selectivity: A rigid structure presents a more defined shape, which can lead to more specific interactions with the intended target and fewer off-target effects.

While the core scaffold is rigid, some flexibility can be introduced through linkers or substituents attached to the piperidine or quinolinone rings. The length and nature of these linkers can be fine-tuned to allow key functional groups to achieve optimal positioning within a binding site. For example, incorporating an alkyl chain of a specific length can help a terminal functional group reach a distant pocket in the target protein, thereby improving binding. The strategic balance between scaffold rigidity and linker flexibility is a key principle for optimizing molecular interactions.

Design Principles for Enhanced Target Engagement

Based on the structure-activity relationships of 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] and related heterocyclic systems, several design principles can be employed to enhance target engagement:

Structure-Based Design and Molecular Hybridization: Integrating the spiro[piperidine-4,4'-quinoline] core with other known pharmacophores can create hybrid molecules with improved or novel activities. nih.gov For example, attaching fragments known to interact with a specific target via a suitable linker to the piperidine nitrogen can produce compounds with enhanced potency. nih.gov

Optimization of Substituents: As discussed in Section 6.1, systematic variation of substituents on the aromatic portions of the molecule is crucial. A common strategy involves exploring a matrix of small, electronically diverse groups (e.g., -H, -F, -Cl, -CH₃, -OCH₃) at different positions to map the steric and electronic requirements of the target's binding pocket.

Conformational Restriction: Further rigidification of the scaffold, for instance, by introducing additional rings or unsaturated bonds, can lock the molecule into a more potent conformation. This approach aims to maximize binding affinity by further reducing the entropic cost of binding.

Modulation of Physicochemical Properties: Properties such as lipophilicity (logP) and polar surface area (TPSA) are critical for drug-like characteristics, including cell permeability and bioavailability. Substituents should be chosen not only to optimize target binding but also to achieve a balanced physicochemical profile. For instance, while adding greasy aromatic groups might enhance binding in a hydrophobic pocket, it could also lead to poor solubility. The addition of polar groups can help mitigate this. researchgate.net

Mechanistic Studies of Biological Target Engagement by 2 ,3 Dihydro 1 H Spiro Piperidine 4,4 Quinoline Derivatives

Cellular Permeability and Distribution Studies (without clinical data)

For a compound to be effective, it must be able to reach its target within the cell. Therefore, studies on cellular permeability and distribution are essential. In silico predictions and in vitro models are often used to assess these properties.

For a series of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives, which share a spirocyclic core, pharmacokinetic properties were predicted using the SwissADME web tool. mdpi.com The predictions indicated that these compounds are not likely to cross the blood-brain barrier (BBB). mdpi.com However, they were predicted to have high human intestinal absorption, suggesting good oral bioavailability. mdpi.com The skin permeation of these compounds was also predicted to be good. mdpi.com

In a study involving a radiolabeled spiro-quinazolinone derivative, [18F]FBAT, its uptake was assessed in a murine microglial cell line. nih.gov The study found that the compound rapidly and progressively accumulated in the cells, and this accumulation was inhibited by a selective iNOS inhibitor, suggesting target-mediated uptake or retention. nih.gov

Biochemical and Biophysical Characterization of Ligand-Target Interactions

To gain a deeper understanding of how 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] derivatives engage with their biological targets, various biochemical and biophysical techniques are employed. These methods can provide detailed information about the binding affinity, thermodynamics, and kinetics of the interaction.

Molecular docking is a computational technique frequently used to predict the binding mode of a ligand to its target protein. For furoxan-coupled spiro-isoquinolino piperidine (B6355638) derivatives, docking simulations were performed to understand their interaction with the binding site of human PDE5. nih.gov These in silico studies help to rationalize the observed structure-activity relationships and guide the design of more potent inhibitors. nih.gov Similarly, docking studies of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives with chitin (B13524) synthase from C. albicans showed a strong affinity, supporting the experimental findings of enzyme inhibition. nih.gov

Cell-Based Assays for Mechanistic Insights (without clinical outcomes)

Cell-based assays are invaluable tools for understanding the mechanism of action of a compound in a more biologically relevant context. These assays can confirm the engagement of a specific target within a cell and elucidate the downstream cellular consequences.

Derivatives of the spiro[pyrrolidine-2,3'-quinoline]-2'-one scaffold have been evaluated in various cell-based antifungal assays. nih.gov These compounds exhibited moderate to excellent activity against pathogenic fungal strains, including drug-resistant variants. nih.gov A sorbitol protection assay and evaluation against micafungin-resistant strains further confirmed that these compounds inhibit the synthesis of chitin in the fungal cell wall. nih.gov

In the context of cancer research, quinoline (B57606) derivatives have been screened for their antiproliferative activity against various tumor cell lines. arabjchem.orgbrieflands.com For example, novel functionalized spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives were shown to induce reactive oxygen species (ROS) generation in cancer cells, leading to cell death. mdpi.com Such assays provide crucial mechanistic insights into the cellular pathways affected by these compounds.

Applications of 2 ,3 Dihydro 1 H Spiro Piperidine 4,4 Quinoline in Chemical Sciences

As Building Blocks in Complex Molecule Synthesis

The spiro[piperidine-4,4'-quinoline] framework serves as a foundational building block, or synthon, for the construction of more intricate molecular architectures. The inherent structural rigidity of the spirocyclic system can impart favorable pharmacokinetic properties in medicinal chemistry and can be used to control the spatial orientation of functional groups in a predictable manner. bepls.com

Organic synthesis strategies often utilize this core to access diverse libraries of compounds. For instance, the piperidine (B6355638) nitrogen can be readily functionalized, and the quinoline (B57606) moiety can be substituted to modulate the molecule's electronic and steric properties. Research has shown that related spiro-heterocyclic systems can be elaborated into a variety of complex structures. One-pot, multi-component reactions are frequently employed to assemble such spiro frameworks efficiently from simpler starting materials like isatins, amines, and activated methylene (B1212753) compounds. ekb.egbeilstein-journals.org For example, arylidene oxindoles can react with active methylene compounds such as malononitrile (B47326) or ethyl 2-cyanoacetate through a Michael addition followed by cyclization to yield highly functionalized spiro[indoline-3,4'-pyridine] derivatives. ekb.eg

This building block approach allows chemists to systematically modify the core structure to achieve specific functions, as demonstrated in the synthesis of novel spiro-isoquinolino piperidine derivatives coupled with furoxan to act as nitric oxide-releasing phosphodiesterase 5 (PDE5) inhibitors. nih.gov The spiro core in these examples provides a stable anchor for appending other functional groups, leading to complex molecules with highly specialized activities.

Table 1: Examples of Complex Molecules Synthesized from Spiro-Heterocyclic Building Blocks

Starting Scaffold Type Reaction Resulting Complex Molecule Class Reference
Spiro[isoquinoline-4,4'-piperidine] Coupling with Furoxan PDE5 Inhibitors nih.gov
Arylidene Oxindole (precursor) Michael Addition/Cyclization Spiro[indoline-3,4'-pyridine] Derivatives ekb.eg
Isatin (B1672199), Arylamine, Alkyne, Malononitrile Four-Component Domino Reaction Spiro[indoline-3,4'-pyridine] Derivatives beilstein-journals.org

Role in Catalysis (e.g., as Chiral Ligands or Organocatalysts)

Spirocyclic structures are highly valued in the field of asymmetric catalysis due to their rigid C2-symmetry and well-defined chiral environments, which can lead to high levels of stereocontrol in chemical reactions. oup.com Chiral spiro ligands, such as those based on spirobiindane (SpiroBOX) and spiro[4.4]nonane (SpinPHOX), have been successfully applied in a wide range of metal-catalyzed reactions, including hydrogenations, carbene insertions, and coupling reactions. oup.com The pyridine (B92270) and quinoline motifs themselves are also crucial components in the design of chiral ligands and catalysts. researchgate.net

However, the direct application of 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] as a ligand or organocatalyst is not extensively documented in the current scientific literature. While the structural elements of this compound—a rigid spirocycle, a piperidine, and a quinoline—are all features found in successful catalysts, the specific combination in this scaffold remains an underexplored area in catalysis research. The potential to develop chiral versions of this molecule suggests a possible future role in asymmetric synthesis, representing an opportunity for further investigation.

Potential in Materials Science and Medicinal Chemistry

The primary application of the 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] scaffold and its analogs lies overwhelmingly in the realm of medicinal chemistry, with limited exploration in materials science to date.

Medicinal Chemistry

Spiropiperidines are considered "privileged structures" in drug discovery, as this motif is found in numerous bioactive compounds and approved drugs, targeting a wide array of biological systems including the central nervous system and cardiovascular system. bepls.comnih.gov The spirocyclic nature of these compounds increases molecular rigidity and reduces the number of rotatable bonds, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles. bepls.com

Derivatives of the spiro[piperidine-quinoline] core and closely related structures have been investigated for a multitude of therapeutic applications:

Enzyme Inhibition: Analogs have been developed as potent inhibitors of enzymes like phosphodiesterase 5 (PDE5), which is involved in vasodilation. nih.gov Additionally, related spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have shown significant inhibitory effects against chitin (B13524) synthase, a key enzyme in fungi, making them promising antifungal agents. researchgate.netnih.gov

Receptor Modulation: Spiro-compounds based on a piperidine ring fused to a quinazolinone have been synthesized and evaluated as ligands for the nociceptin (B549756) opioid peptide (NOP) receptor, exhibiting activities ranging from partial agonism to pure antagonism. nih.gov Furthermore, different spiro-piperidine derivatives have demonstrated high, nanomolar affinity for sigma (σ) receptors, which are implicated in various central nervous system disorders. researchgate.net

Antimicrobial and Herbicidal Activity: Spiro[chromane-2,4′-piperidine] derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net In the agrochemical sector, spiro-fused indoline-quinoline derivatives were found to possess considerable herbicidal activity against the growth of weed seedlings, with some compounds showing efficacy superior to glyphosate (B1671968). nih.gov

The diverse biological activities of these compounds underscore the value of the spiro[piperidine-quinoline] scaffold as a versatile template for drug design.

Table 2: Selected Biological Activities of Spiro[piperidine-quinoline] and Related Derivatives

Compound Class Biological Target/Activity Potency/Key Finding Reference
Furoxan coupled spiro-isoquinolino piperidines Phosphodiesterase 5 (PDE5) Inhibition Identified as effective PDE5 inhibitors for vasodilation. nih.gov
Spiro[pyrrolidine-2,3'-quinoline]-2'-ones Chitin Synthase Inhibition / Antifungal IC₅₀ values close to the control drug; non-competitive inhibitors. researchgate.netnih.gov
Spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones Nociceptin Opioid Peptide (NOP) Receptor Act as partial agonists or pure antagonists. nih.gov
Spiro[1,2,4-benzotriazine-3(4H),4′-(1′-substituted)piperidines] Sigma-1 (σ₁) Receptor Binding High affinity with Kᵢ values in the low nanomolar range. researchgate.net
1',4'-Dihydro-2'H-spiro[indoline-3,3'-quinoline] Derivatives Herbicidal Activity >95% root inhibition at 50 mg/L; superior to glyphosate in some tests. nih.gov

Materials Science

While the structural rigidity and synthetic accessibility of the spiro[piperidine-4,4'-quinoline] core could theoretically be leveraged in materials science—for instance, in the creation of specific polymeric structures or organic electronic materials—this area remains largely unexplored. The vast majority of published research has focused on the biological potential of these molecules rather than their material properties.

Emerging Research Frontiers and Future Perspectives on 2 ,3 Dihydro 1 H Spiro Piperidine 4,4 Quinoline

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of spiro-heterocyclic systems, including the 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] core, is an area of active investigation, with a strong emphasis on developing more efficient and environmentally benign protocols. nih.govnih.gov Traditional multi-step syntheses are often plagued by drawbacks such as long reaction times, the use of hazardous reagents, and harsh conditions, which negatively impact both environmental sustainability and economic viability. nih.gov

To address these challenges, researchers are increasingly adopting principles of green chemistry. nih.govnih.govresearchgate.net Prominent among these are microwave-assisted organic synthesis (MAOS) and ultrasound irradiation, which have been shown to dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner reaction profiles. researchgate.netmdpi.comresearchgate.net For instance, the synthesis of fluorine-containing spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] has been achieved in excellent yields (80–96%) within 3–10 minutes using these nonconventional methods. researchgate.net

One-pot multi-component reactions (MCRs) represent another significant advancement, allowing for the assembly of complex spiro-scaffolds from simple starting materials in a single step. mdpi.comnih.gov This approach enhances efficiency by minimizing the need for purification of intermediates. An example is the efficient, one-pot synthesis of 1',4'-dihydro-2'H-spiro[indoline-3,3'-quinoline] derivatives, which has been developed for identifying new herbicidal leads. nih.gov Furthermore, the use of greener solvents like water or ethanol (B145695) and organocatalysts such as ionic liquids is becoming more common, further bolstering the sustainability of these synthetic routes. researchgate.netmdpi.comresearchgate.net Recently, visible-light-induced methodologies have emerged as a powerful and green strategy for constructing spiro-tetrahydroquinoline compounds, featuring mild conditions, high diastereoselectivity, and the avoidance of metal catalysts or additional oxidants. acs.orgacs.org

Synthetic ApproachKey AdvantagesExample SystemReference
Microwave/Ultrasound Rapid reaction times, high yieldsFluorinated spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] researchgate.net
One-Pot MCRs High efficiency, reduced waste1',4'-dihydro-2'H-spiro[indoline-3,3'-quinoline] nih.gov
Ionic Liquid Catalysis Green catalyst, good yieldsSpiro compounds via domino reactions mdpi.comresearchgate.net
Visible-Light Photocatalysis Metal-free, mild conditions, high diastereoselectivityTetrahydroquinoline spiro[5.6] compounds acs.orgacs.org

Exploration of Diverse Functionalization Strategies

The 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] scaffold offers multiple sites for chemical modification, making it an ideal candidate for the creation of large and diverse compound libraries for drug discovery. The versatility of this core structure allows for systematic exploration of the chemical space around it to optimize biological activity and pharmacokinetic properties. rsc.org

Key functionalization strategies include:

N-Substitution of the Piperidine (B6355638) Ring: The secondary amine of the piperidine moiety is a common site for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. These modifications can significantly influence the compound's polarity, basicity, and ability to interact with biological targets. icm.edu.plresearchgate.net

Substitution on the Quinoline (B57606) Ring: The aromatic quinoline portion of the molecule provides another handle for functionalization. Electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions can be employed to install different groups (e.g., halogens, alkyl, aryl groups) at various positions, thereby modulating the electronic and steric properties of the molecule.

Diversity-Oriented Synthesis (DOS): DOS strategies are being used to generate spiro-scaffolds with high Fsp3 character (a measure of three-dimensionality), which is a desirable trait for modern drug candidates. nih.gov Starting from simple reagents, DOS allows for the rapid assembly of structurally diverse and complex spirocyclic compounds with multiple points for further diversification. nih.gov

The synthesis and subsequent derivatization of related scaffolds, such as spiro[1-benzofuran-2,4′-piperidin]-3-one, exemplify this approach. In this case, the amino and aryl bromide functional groups can be selectively and sequentially modified, enabling the creation of a library of analogs. rsc.orglookchem.com

Advanced Characterization Techniques for Complex Analogs

The structural complexity and stereochemical nuances of spiro[piperidine-quinoline] analogs necessitate the use of sophisticated analytical techniques for unambiguous characterization. The rigid, three-dimensional nature of the spiro-junction can lead to complex conformational behaviors and stereoisomers, requiring a combination of methods for full structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. One-dimensional (¹H and ¹³C) NMR provides initial structural information, while advanced two-dimensional (2D) techniques like COSY, HSQC, and HMBC are crucial for assigning specific proton and carbon signals and establishing connectivity within the complex scaffold. icm.edu.plresearchgate.net For conformationally mobile systems, variable temperature (VT) NMR studies can provide insights into dynamic processes like ring inversion. icm.edu.plresearchgate.net

Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is essential for confirming the elemental composition of newly synthesized analogs. nih.govmdpi.com When coupled with techniques like electrospray ionization (ESI), MS provides precise molecular weight determination. nih.gov

For determining the absolute stereochemistry and solid-state conformation, single-crystal X-ray diffraction is the definitive method. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled view of the molecule's three-dimensional structure. researchgate.net The combination of NMR and MS is particularly powerful, with MS offering high sensitivity for detection and NMR providing detailed structural information for identification. researchgate.netinformaticsjournals.co.inmdpi.com

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is accelerating the discovery of novel spiro[piperidine-quinoline] derivatives with desired biological activities. This integrated approach allows for a more rational and targeted design of compounds, saving time and resources compared to traditional high-throughput screening alone. nih.gov

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to the active site of a target protein. nih.govrsc.org By simulating the interaction between a library of virtual spiro-compounds and a specific biological target, researchers can prioritize the synthesis of candidates with the highest predicted activity. nih.govmdpi.comdocumentsdelivered.com For example, docking studies have been used to explain the observed inhibitory activity of furoxan-coupled spiro-isoquinolino piperidine derivatives against the PDE5 enzyme. nih.gov

Beyond simple docking, more advanced computational methods like molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations can reveal crucial information about the stability of binding interactions and the role of specific amino acid residues, providing deeper insights that can guide further structure-based optimization. nih.gov This computational data, when validated by experimental synthesis and biological testing, creates a powerful feedback loop for the iterative refinement of lead compounds.

Discovery of Novel Biological Activities and Targets

The unique structural features of the spiro[piperidine-quinoline] scaffold have made it a "privileged structure" in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. researchgate.netmdpi.combeilstein-journals.org The rigid framework helps to pre-organize functional groups in a specific spatial orientation, potentially leading to enhanced binding affinity and selectivity for various biological targets. researchgate.net

Screening of compound libraries based on this and closely related scaffolds has identified a wide array of potential therapeutic applications.

Biological ActivityTarget/ApplicationExample ScaffoldReference
Anticancer c-Met inhibitors, ASH1L inhibitors, CytotoxicitySpiro[indoline-3, 4'-piperidine]-2-ones, Spiro-piperidines documentsdelivered.com, nih.gov
Antiplasmodial Antimalarial agentsQuinoline-piperidine conjugates mrc.ac.zanih.gov
Antifungal Chitin (B13524) synthase inhibitorsSpiro[pyrrolidine-2,3'-quinoline]-2'-one nih.gov
Herbicidal Inhibition of weed growth1',4'-dihydro-2'H-spiro[indoline-3,3'-quinoline] nih.gov
Enzyme Inhibition Phosphodiesterase 5 (PDE5)Furoxan coupled spiro-isoquinolino piperidine nih.gov
Receptor Modulation Nociceptin (B549756) receptor (NOP), Sigma receptorsSpiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones nih.gov, researchgate.net

These findings underscore the vast therapeutic potential of the spiro[piperidine-quinoline] framework and motivate further exploration to identify novel biological targets and develop new therapeutic agents.

Design of Multi-Target Modulators

The traditional "one drug, one target" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. This has led to a growing interest in the design of multi-target modulators—single chemical entities engineered to interact with multiple biological targets simultaneously. nih.gov

The quinoline scaffold is well-established as a core component in the design of multi-target agents. mdpi.comresearchgate.net Its structural versatility allows it to be combined with other pharmacophores to create hybrid molecules with a desired polypharmacological profile. The spiro[piperidine-quinoline] framework is an attractive starting point for this strategy. Its inherent three-dimensionality and multiple points for diversification allow for the precise placement of functional groups required to interact with two or more distinct binding sites.

For instance, a derivative could be designed where the quinoline portion targets one receptor while a substituent on the piperidine ring targets a second, related enzyme or receptor. This approach could lead to enhanced efficacy or a synergistic therapeutic effect, particularly in complex diseases where hitting a single target is insufficient. Advances in generative artificial intelligence are also being applied to the de novo design of multi-target compounds, which could be used to explore the chemical space around the spiro[piperidine-quinoline] core to generate novel candidates with tailored polypharmacology. nih.gov

Q & A

Q. What are the key steps for synthesizing 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline] derivatives in laboratory settings?

  • Methodological Answer : A common approach involves cyclization reactions using precursors like 1-benzyl-4-piperidone. For example, nitrobenzoylation of intermediates followed by catalytic hydrogenation (e.g., 10% Pd/C in methanol) yields spirocyclic compounds . Green synthesis methods using ionic liquids like [NMP]H₂PO₄ in water-ethanol solvents (80°C, 7–15 min) achieve high yields (87–92%) and purity (>90%) through recrystallization . Critical steps include reaction parameter optimization (temperature, time) and purification via column chromatography or TLC monitoring .

Q. How are structural and purity characteristics validated for spiro[piperidine-4,4'-quinoline] derivatives?

  • Methodological Answer : Characterization relies on 1H/13C NMR for confirming spirocyclic connectivity and functional groups (e.g., quinoline ring protons at δ 7.2–8.1 ppm) . IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) in ketone-containing derivatives . Mass spectrometry (GC-MS or ESI-MS) confirms molecular ions (e.g., m/z 302 for tert-butyl derivatives) . Purity is assessed via melting point consistency (242–361°C) and HPLC with >95% thresholds for biological assays .

Q. What safety protocols are critical when handling spiro[piperidine-4,4'-quinoline] compounds?

  • Methodological Answer : These compounds exhibit acute oral toxicity (Category 4) , skin/eye irritation (Category 2) , and respiratory hazards (H335) . Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Work should occur in fume hoods to mitigate inhalation risks . Spills require neutralization with inert adsorbents (e.g., sand) and disposal per hazardous waste regulations . Emergency protocols include immediate medical consultation and SDS provision to healthcare providers .

Q. Which solvents and reaction conditions optimize spiro[piperidine-4,4'-quinoline] synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., methanol, ethanol) enhance solubility of intermediates like 1-benzyl-4-piperidone . Green synthesis employs water-ethanol mixtures with [NMP]H₂PO₄ to reduce environmental impact . Reflux conditions (80°C) and catalytic Pd/C (2.5% molar) improve reaction efficiency . For fluorinated derivatives, fluorinating agents (e.g., Selectfluor) are used under anhydrous conditions .

Q. How are impurities removed during spiro[piperidine-4,4'-quinoline] purification?

  • Methodological Answer : Recrystallization in ethanol or methanol removes unreacted precursors . Column chromatography (alumina/silica gel) isolates isomers using gradients of ethyl acetate/hexane . For thermally stable compounds, vacuum distillation or sublimation achieves >99% purity, validated via TLC (Rf = 0.3–0.7) .

Advanced Research Questions

Q. How can reaction yields be optimized for spiro[piperidine-4,4'-quinoline] derivatives with electron-withdrawing substituents?

  • Methodological Answer : Substituents like halogens (e.g., 5-bromo derivatives) require microwave-assisted synthesis to accelerate reactions and reduce side products . Kinetic studies show that electron-deficient quinoline rings benefit from Lewis acid catalysts (e.g., ZnCl₂) to stabilize transition states . Yield improvements (15–20%) are achieved by adjusting stoichiometry (1:1.2 molar ratios of precursor to reagent) .

Q. What mechanistic insights explain regioselectivity in spiro[piperidine-4,4'-quinoline] formation?

  • Methodological Answer : Regioselectivity is governed by steric effects and electronic distribution . For example, tert-butyl groups at the piperidine nitrogen direct cyclization to the quinoline C4 position due to steric hindrance . DFT calculations reveal that electron-donating groups lower activation energy (ΔG‡ ~25 kcal/mol) for spiro ring closure . Isotopic labeling (e.g., ²H/¹³C) tracks bond formation pathways .

Q. How can computational methods predict the biological activity of spiro[piperidine-4,4'-quinoline] analogs?

  • Methodological Answer : Molecular docking (AutoDock Vina) models interactions with targets like bacterial DNA gyrase (binding affinity ≤−8.5 kcal/mol) . QSAR models correlate logP values (2.5–3.8) with antibacterial efficacy (MIC ≤16 µg/mL) . MD simulations (GROMACS) assess stability of spirocyclic conformers in lipid bilayers .

Q. What strategies validate the anti-microbial activity of spiro[piperidine-4,4'-quinoline] derivatives?

  • Methodological Answer : Agar dilution assays (CLSI guidelines) determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Time-kill curves (0–24 hr) confirm bacteriostatic vs. bactericidal effects . Synergy studies with β-lactams use checkerboard assays (FIC index ≤0.5) .

Q. How do structural modifications impact the pharmacokinetic properties of spiro[piperidine-4,4'-quinoline] compounds?

  • Methodological Answer :
    LogD7.4 measurements (shake-flask method) show increased lipophilicity with methyl/ethyl substituents (logD = 2.1–3.5), enhancing blood-brain barrier penetration . Caco-2 permeability assays (Papp ≥5×10⁻⁶ cm/s) predict oral bioavailability . Metabolic stability (human liver microsomes) identifies vulnerable sites for deuterium exchange to prolong half-life .

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Feasible Synthetic Routes

Reactant of Route 1
2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline]
Reactant of Route 2
Reactant of Route 2
2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.